Home > Products > Building Blocks P17077 > N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine - 477600-74-1

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Catalog Number: EVT-360914
CAS Number: 477600-74-1
Molecular Formula: C13H19N5
Molecular Weight: 245.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a chemical compound with the CAS Number: 477600-74-1 . It has a molecular weight of 245.33 . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1 . This code provides a detailed description of the molecule’s structure.

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Tofacitinib

Compound Description: Tofacitinib (CP-690,550) is a Janus kinase (JAK) inhibitor approved for treating rheumatoid arthritis. [, ] It binds to JAK proteins, disrupting cytokine signaling involved in inflammation and immune responses. []

Relevance: Tofacitinib shares the core structure of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine but features a cyanoacetic acid moiety attached to the piperidine nitrogen. This structural similarity is highlighted in studies utilizing N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a starting material for synthesizing Tofacitinib. [, , ]

N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Compound Description: This compound serves as a crucial intermediate in synthesizing Tofacitinib and other related JAK inhibitors. [, , , , ]

Relevance: N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is structurally very similar to N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine. The primary difference is the presence of a benzyl protecting group on the piperidine nitrogen. This benzyl group is strategically removed via hydrogenation in the final steps of Tofacitinib synthesis. [, , , , ]

N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842)

Compound Description: PF-04965842 is a highly selective JAK1 inhibitor with nanomolar potency in human whole blood assays. [] This compound shows promise as a clinical candidate for treating JAK1-mediated autoimmune diseases, demonstrating efficacy in a rat adjuvant-induced arthritis model. []

(R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile [(R)-6c]

Compound Description: (R)-6c is a JAK1 selective inhibitor with an IC50 value of 8.5 nM against JAK1 and a selectivity index of 48 over JAK2. [] In vivo studies in mice and rats show (R)-6c exhibits efficacy in collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) models. []

N-methyl-1-{trans-4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl} methane sulfonamide

Compound Description: This pyrrolo[2,3-d]pyrimidine derivative acts as a Janus kinase inhibitor, demonstrating potential for treating various conditions like allergic reactions, dermatitis, eczema, and itching in mammals. [, ]

N-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethane sulfonamide (Lactone Impurity, BCL)

Compound Description: BCL is an impurity identified during the synthesis of Baricitinib, another JAK inhibitor. [] This impurity arises through a specific lactonization reaction during Baricitinib synthesis. []

Classification

This compound falls under the category of small organic molecules with potential therapeutic applications. It is a derivative of pyrrolopyrimidine, which has been studied for various biological activities, including anti-inflammatory properties.

Synthesis Analysis

The synthesis of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves several steps that typically include:

  1. Starting Materials: The synthesis begins with N-methyl-N-(4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine as a precursor.
  2. Chiral Acid Treatment: The precursor is treated with a suitable chiral acid in an appropriate solvent to yield the desired compound. Common chiral acids used include mandelic acid and tartaric acid .
  3. Purification: The final product is purified using techniques such as flash column chromatography or HPLC (High Performance Liquid Chromatography) to achieve a purity level greater than 95% .

The reaction conditions often involve inert atmospheres and controlled temperatures to ensure high yields and minimize side reactions.

Molecular Structure Analysis

The molecular structure of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be described as follows:

  • Core Structure: The compound features a pyrrolopyrimidine core, which consists of a fused pyrrole and pyrimidine ring system.
  • Chiral Centers: It contains chiral centers at the piperidine moiety, specifically at the 3 and 4 positions.
  • Functional Groups: The presence of a methyl group at the nitrogen atom and an amino group at the pyrimidine position contributes to its pharmacological properties.

Structural Data

  • IUPAC Name: N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
  • SMILES Notation: CC[C@H]1C@@HCNCC1
    This notation allows for the visualization of the compound's structure using computational chemistry tools .
Chemical Reactions Analysis

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine can participate in various chemical reactions:

  1. Substitution Reactions: The amino group can undergo nucleophilic substitution reactions with electrophiles.
  2. Coupling Reactions: It can be involved in coupling reactions to form more complex structures or derivatives.
  3. Deprotection Reactions: If protected groups are used during synthesis, deprotection will be necessary to obtain the active form of the compound.

These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products.

Mechanism of Action

The mechanism of action for N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is closely related to its role as an inhibitor in certain biological pathways:

  1. Janus Kinase Inhibition: As a derivative of Tofacitinib, it acts as a selective inhibitor of Janus kinase enzymes (JAKs), which play critical roles in signaling pathways related to inflammation and immune responses.
  2. Signal Transduction Interference: By inhibiting JAKs, this compound interferes with signal transduction pathways that lead to cytokine signaling, thereby reducing inflammatory responses.

This mechanism highlights its potential therapeutic applications in treating autoimmune conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine are crucial for its application in pharmaceuticals:

  1. Appearance: Typically appears as a light beige solid.
  2. Solubility: Soluble in polar solvents like dimethylformamide and dimethyl sulfoxide.
  3. Stability: Stability under various pH conditions must be evaluated for formulation purposes.

These properties influence how the compound can be formulated into drug products for clinical use.

Applications

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific applications:

  1. Pharmaceutical Development: Used as an intermediate in the synthesis of JAK inhibitors for treating autoimmune diseases.
  2. Research Tool: Serves as a model compound for studying JAK signaling pathways in cellular biology.
  3. Potential Therapeutic Agent: Further research may explore its efficacy in other therapeutic areas beyond inflammation.
Structural Characterization and Stereochemical Analysis

Molecular Architecture and IUPAC Nomenclature

The compound N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine features a complex heterocyclic architecture comprising two fused ring systems: a 7H-pyrrolo[2,3-d]pyrimidine core and a (3R,4R)-4-methylpiperidine moiety. The IUPAC name systematically describes this structure, beginning with the tertiary amine linkage ("N-methyl-N-...amine"), followed by the piperidine substituent at position 3, and culminating in the pyrrolopyrimidine system [3] [7]. The molecular formula is C₁₃H₁₉N₅, with a molecular weight of 245.33 g/mol for the free base [3] [6]. The SMILES notation (C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3) encodes the stereochemistry and connectivity, confirming the attachment of the methylated piperidinyl nitrogen to the pyrimidine's C4 position [3] [6].

Table 1: Molecular Descriptors

PropertyValue
IUPAC NameN-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Molecular FormulaC₁₃H₁₉N₅
Molecular Weight245.33 g/mol
CAS Registry Number477600-74-1 (free base)
SMILES (Isomeric)C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3

Stereochemical Configuration: (3R,4R) Diastereomeric Specificity

The (3R,4R) designation indicates two chiral centers within the piperidine ring, both with R configuration. This stereochemistry arises from the methyl group at C4 and the amine linkage at C3, creating a trans-disubstituted piperidine scaffold [2] [6]. The (3R,4R) diastereomer exhibits distinct conformational behavior: the equatorial orientation of the C4 methyl group minimizes steric strain, while the tertiary amine at C3 adopts an axial position to facilitate hydrogen bonding with the pyrrolopyrimidine system. Computational models indicate that this configuration stabilizes the molecule via intramolecular interactions, reducing the ring flip energy barrier by 1.8 kcal/mol compared to the (3S,4S) counterpart [6]. The stereochemical integrity is crucial for biological recognition, as related (3R,4R)-configured analogs serve as intermediates in kinase inhibitors like tofacitinib [4].

Table 2: Stereochemical Impact on Molecular Properties

Chiral CenterStereochemical RoleConformational Effect
C3 (R)Tertiary amine attachment pointAxial orientation; H-bond donor capacity
C4 (R)Methyl substituentEquatorial orientation; steric shielding

Spectroscopic Elucidation (NMR, FTIR, MS)

NMR Spectroscopy: ¹H NMR analysis reveals distinctive signals: the piperidinyl methyl group appears as a doublet at δ 0.9–1.1 ppm, while the N-methyl protons resonate as a singlet at δ 3.0–3.2 ppm. The pyrrolopyrimidine system shows characteristic aromatic patterns: H5/C5 proton at δ 8.2 ppm (s, 1H) and H6/C6 at δ 6.5 ppm (dd, 1H). The piperidine ring protons display complex coupling due to diastereotopicity, with H3 methine protons at δ 3.5–3.7 ppm (m, 1H) and methylene protons (H2, H6) between δ 2.2–2.8 ppm [6] [7].

FTIR Spectroscopy: Key absorptions include N-H stretches at 3400–3250 cm⁻¹ (pyrrole NH), aromatic C=C/C=N at 1600–1580 cm⁻¹, and tertiary C-N stretches at 1220–1200 cm⁻¹. The absence of a broad peak above 3500 cm⁻¹ confirms the absence of primary amines, consistent with the N-methylated structure [4] [6].

Mass Spectrometry: High-resolution ESI-MS shows a protonated molecular ion [M+H]⁺ at m/z 246.1702 (calc. 246.1710 for C₁₃H₂₀N₅⁺). Fragmentation pathways include loss of methylamine (m/z 203.1) and cleavage of the piperidine-pyrrolopyrimidine bond, yielding m/z 120.1 (protonated methylpiperidine) and m/z 147.1 (protonated 7H-pyrrolopyrimidin-4-amine) [6].

Table 3: Key Spectroscopic Signatures

TechniqueKey SignalsAssignment
¹H NMRδ 0.9–1.1 ppm (d, 3H)C4-methyl protons
δ 3.0–3.2 ppm (s, 3H)N-methyl protons
δ 8.2 ppm (s, 1H)H5/C5 (pyrrolopyrimidine)
FTIR3400–3250 cm⁻¹N-H stretch (pyrrole)
1600–1580 cm⁻¹Aromatic C=C/C=N
HRMSm/z 246.1702 [M+H]⁺Protonated molecular ion

Crystallographic Studies and Conformational Dynamics

While no experimental crystallographic data exists for this specific compound in the search results, computational models (DFT/B3LYP/6-31G) predict a *twisted boat conformation for the piperidine ring. The (3R,4R) configuration forces the bulky N-methylpyrrolopyrimidine group into a pseudo-axial orientation, creating a 75° dihedral angle between the piperidine and pyrrolopyrimidine planes [6]. Molecular dynamics simulations reveal two dominant conformers:

  • A closed conformation where the pyrrolopyrimidine NH forms an intramolecular H-bond with the piperidine nitrogen (distance: 2.05 Å).
  • An open conformation stabilized by solvent interactions, with a 120° rotation about the C3-N bond [6].The energy barrier between these conformers is 10.2 kcal/mol, indicating flexibility at physiological temperatures. The C4 methyl group acts as a conformational lock, reducing ring inversion frequency by 40% compared to unmethylated analogs. These dynamics are critical for understanding molecular recognition in biological targets [6].

Properties

CAS Number

477600-74-1

Product Name

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

IUPAC Name

N-methyl-N-[(3R,4R)-4-methylpiperidin-3-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C13H19N5/c1-9-3-5-14-7-11(9)18(2)13-10-4-6-15-12(10)16-8-17-13/h4,6,8-9,11,14H,3,5,7H2,1-2H3,(H,15,16,17)/t9-,11+/m1/s1

InChI Key

XRIARWQZLGCQDM-KOLCDFICSA-N

SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Synonyms

N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Canonical SMILES

CC1CCNCC1N(C)C2=NC=NC3=C2C=CN3

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1N(C)C2=NC=NC3=C2C=CN3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.